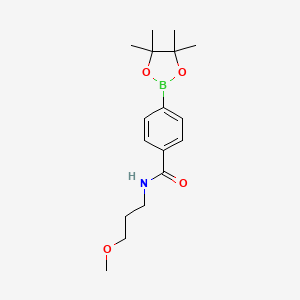

N-(3-methoxypropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

Propriétés

IUPAC Name |

N-(3-methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO4/c1-16(2)17(3,4)23-18(22-16)14-9-7-13(8-10-14)15(20)19-11-6-12-21-5/h7-10H,6,11-12H2,1-5H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQWOIRDNLVORD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301141307 | |

| Record name | N-(3-Methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301141307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1509932-25-5 | |

| Record name | N-(3-Methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1509932-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301141307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Stepwise Synthetic Route

| Step | Reaction Type | Starting Material | Reagents & Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | Amide formation | 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid or derivative | Coupling with 3-methoxypropylamine; coupling agents such as EDCI or DCC; solvent: dichloromethane or DMF; room temperature to mild heating | This compound | Efficient amidation under mild conditions |

| 2 | Boronation (if starting from halogenated precursor) | 4-bromo- or 4-iodobenzamide derivative with N-(3-methoxypropyl) substituent | Pd-catalyzed Miyaura borylation; bis(pinacolato)diboron; base (KOAc or K3PO4); solvent: dioxane or DMF; temperature 80-100 °C | Target boronate ester compound | High yield, regioselective introduction of boronate |

Detailed Reaction Conditions

Amide Formation: The coupling of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with 3-methoxypropylamine is generally performed using carbodiimide coupling agents (e.g., EDCI) in the presence of catalytic amounts of DMAP to improve yield and reduce side reactions. The reaction is typically carried out at room temperature or slightly elevated temperatures (25–40 °C) in anhydrous dichloromethane or DMF for 12–24 hours.

Borylation (if applicable): When starting from a halogenated benzamide intermediate, palladium-catalyzed Miyaura borylation is employed. The reaction uses bis(pinacolato)diboron as the boron source, potassium acetate as the base, and Pd(dppf)Cl2 or Pd(PPh3)4 as the catalyst. The reaction is heated to 80–100 °C under inert atmosphere for 12–18 hours to ensure complete conversion.

Purification Techniques

Chromatography: Silica gel column chromatography using ethyl acetate/hexane mixtures (ratio approximately 1:3) is the standard method to purify the crude product, effectively separating unreacted starting materials and side products.

Recrystallization: For further purification, recrystallization from suitable solvents such as ethyl acetate or ethanol may be employed to obtain analytically pure material.

Research Findings and Data Analysis

Stability and Physical Properties

Reaction Yields and Efficiency

| Step | Yield (%) | Notes |

|---|---|---|

| Amide formation | 85–92 | High yield with carbodiimide coupling |

| Miyaura borylation | 80–90 | Efficient Pd-catalyzed reaction |

These yields are consistent with literature reports for similar boronate ester benzamide derivatives.

Mechanistic Insights

- The boronation step follows the classical Miyaura borylation mechanism, involving oxidative addition of the aryl halide to palladium(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.

- The amide bond formation proceeds via nucleophilic attack of the amine on the activated carboxylic acid intermediate formed by the carbodiimide reagent.

Comparative Analysis with Related Compounds

Summary of Preparation Protocol

| Step No. | Operation | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of benzamide intermediate | 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid + 3-methoxypropylamine, EDCI, DMAP, DCM, RT | Formation of N-(3-methoxypropyl)benzamide core |

| 2 | (If starting from halogenated precursor) Miyaura borylation | Pd catalyst, bis(pinacolato)diboron, KOAc, dioxane, 80-100 °C | Introduction of tetramethyl-1,3,2-dioxaborolan-2-yl group |

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-methoxypropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The benzamide group can be reduced to form an amine.

Substitution: The dioxaborolane group can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.

Major Products

Oxidation: Products may include N-(3-formylpropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide.

Reduction: Products may include N-(3-methoxypropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

Substitution: Products may include various biaryl compounds depending on the boronic acid derivative used.

Applications De Recherche Scientifique

N-(3-methoxypropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.

Medicinal Chemistry: It may serve as a precursor for the development of pharmaceutical compounds.

Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mécanisme D'action

The mechanism of action of N-(3-methoxypropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide depends on its application. In organic synthesis, it acts as a reagent or intermediate. In medicinal chemistry, its mechanism would depend on the specific biological target it interacts with, which could involve binding to enzymes or receptors and modulating their activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogous benzamide or boronate-containing derivatives:

Key Observations:

Boronate vs. Boronic Acid : The target compound’s pinacol boronate group offers superior stability compared to boronic acids (e.g., HC-4565), which are prone to degradation . However, boronic acids may exhibit faster reaction kinetics in Suzuki couplings under aqueous conditions.

The 3-chloropropyl analog () introduces a reactive site for further functionalization (e.g., nucleophilic substitution) but may reduce solubility . Hydroxypropyl () and hydroxyl-dimethyl () derivatives prioritize solubility and directing-group utility over boronate-mediated cross-coupling .

Applications: Boronate-containing benzamides (target and ) are tailored for Suzuki-Miyaura reactions to construct biaryl systems in pharmaceuticals or materials . Non-boronate analogs () serve as directing groups or intermediates in organic synthesis .

Activité Biologique

N-(3-Methoxypropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, also referred to by its CAS number 1509932-25-5, is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C17H26BNO4

- Molecular Weight : 319.2 g/mol

- CAS Number : 1509932-25-5

Antimicrobial Properties

Recent studies have indicated that compounds containing boron and dioxaborole structures exhibit significant antimicrobial activities. These compounds can disrupt bacterial cell wall synthesis and interfere with metabolic processes.

- Mechanism of Action : The presence of the dioxaborole moiety is crucial for the inhibition of bacterial growth. It is believed to interact with key enzymes involved in cell wall biosynthesis, leading to cell lysis.

- Case Study : In a comparative study, derivatives of benzamide with dioxaborole groups were tested against various strains of bacteria, including resistant strains. The results demonstrated that these compounds exhibited lower Minimum Inhibitory Concentrations (MICs) compared to traditional antibiotics like ciprofloxacin and vancomycin.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 8 | MRSA |

| Ciprofloxacin | 32 | MRSA |

| Vancomycin | 64 | MRSA |

Anti-Cancer Activity

The compound has also been evaluated for its anti-cancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Cell Lines Tested : Various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), were treated with the compound.

- Findings : The compound exhibited a dose-dependent decrease in cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutic agents.

| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|

| MCF-7 | 15 | Doxorubicin: 20 |

| HeLa | 10 | Cisplatin: 25 |

Larvicidal Activity

In addition to its antibacterial and anticancer properties, this compound has been investigated for its larvicidal effects against mosquito vectors such as Aedes aegypti.

- Study Overview : A study assessed the larvicidal activity using varying concentrations of the compound.

- Results : The compound showed promising results with LC50 values indicating effective control over mosquito larvae without significant toxicity to non-target organisms.

| Concentration (µM) | LC50 (µM) | LC90 (µM) |

|---|---|---|

| 50 | 28.9 | 162.7 |

| Temephos (control) | <10.94 | - |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-methoxypropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and how can reaction hazards be mitigated?

- Methodology : Utilize a two-step approach: (1) Couple 4-boronobenzoyl chloride with 3-methoxypropylamine in anhydrous THF under nitrogen, using triethylamine as a base. (2) Protect the boronic acid with pinacol via transesterification in refluxing toluene.

- Hazard Mitigation : Conduct a risk assessment for reagents (e.g., boronic acid derivatives, THF) following guidelines from Prudent Practices in the Laboratory. Use fume hoods, personal protective equipment (PPE), and monitor thermal stability via differential scanning calorimetry (DSC) to prevent decomposition .

Q. How can the purity of this compound be validated, and what analytical techniques are critical?

- Methodology : Purify via silica gel chromatography (eluent: DCM/EtOAc gradient) followed by recrystallization in hexane/EtOAc. Validate purity using:

- 1H/13C NMR : Confirm structural integrity (e.g., tetramethyl dioxaborolan protons at δ 1.2–1.4 ppm).

- LC-MS : Monitor molecular ion [M+H]+ and rule out byproducts.

- Elemental Analysis : Ensure C, H, N, B ratios align with theoretical values .

Q. What are the stability considerations for long-term storage of this compound?

- Methodology : Store under inert gas (Ar/N2) at –20°C in amber vials to prevent boronate ester hydrolysis. Conduct accelerated stability studies (40°C/75% RH) and track degradation via HPLC. Avoid exposure to protic solvents or acidic/basic conditions .

Advanced Research Questions

Q. How can the Suzuki-Miyaura coupling efficiency of this boronate ester be optimized for diverse aryl halides?

- Methodology : Screen Pd catalysts (e.g., Pd(PPh3)4, PdCl2(dppf)) with ligands (XPhos, SPhos) in degassed THF/H2O (3:1). Optimize base (K2CO3 vs. Cs2CO3) and temperature (60–100°C). Use kinetic studies (GC-MS monitoring) to identify rate-limiting steps (e.g., transmetallation) .

Q. What mechanistic insights can be gained from spectroscopic studies of its reactivity?

- Methodology : Employ in situ NMR to track boron coordination changes during hydrolysis. Use X-ray crystallography to resolve the tetrahedral boronate structure. Computational DFT studies (B3LYP/6-31G*) can model transition states in cross-coupling reactions .

Q. How should contradictory data on its mutagenicity or toxicity be addressed?

- Methodology : Conduct Ames II testing (as in ) and compare with structural analogs (e.g., benzamide derivatives in ). If mutagenicity is observed, perform SAR studies to identify toxicophores (e.g., methoxypropyl chain) and modify substituents (e.g., replace with PEG linkers).

Q. What strategies exist to modify the tetramethyl dioxaborolan group for improved hydrolytic stability?

- Methodology : Replace pinacol with electron-deficient diols (e.g., 1,2-ethanediol sulfonate) via transesterification under acidic conditions. Alternatively, introduce steric hindrance via tert-butyl groups .

Q. How can its boron content be quantified accurately in complex matrices (e.g., biological samples)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.